1-(2-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Description
1-(2-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine is a multifaceted compound with significant interest in various scientific domains, such as medicinal chemistry, organic synthesis, and material science. It's recognized for its potential pharmacological applications due to its unique structural features and chemical properties.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(difluoromethyl)-3-methyl-6-(5-methylthiophen-2-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N3S/c1-11-7-8-17(27-11)16-9-14(19(22)23)18-12(2)25-26(20(18)24-16)10-13-5-3-4-6-15(13)21/h3-9,19H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUDOSYTTODXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C(=NN3CC4=CC=CC=C4Cl)C)C(=C2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(2-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine typically involves a multi-step synthetic route. The starting materials often include pyrazolo[3,4-b]pyridine derivatives, which undergo sequential halogenation, alkylation, and cyclization reactions. Key reagents might include chlorobenzyl chloride, difluoromethyl reagents, and methylthienyl derivatives.
Industrial Production Methods: For industrial-scale production, processes are optimized for yield, purity, and cost-efficiency. Techniques like continuous flow chemistry and the use of automated reactors can streamline the production, ensuring consistency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to optimize the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine exhibits a range of chemical reactivity, engaging in reactions such as:
Oxidation: : Using oxidizing agents like potassium permanganate.
Reduction: : Typically involving agents like lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Toluene, dichloromethane, ethanol.
Major Products: The reactions yield products that vary based on the specific conditions and reagents used, producing various functionalized derivatives which can be further analyzed for their unique properties.
Scientific Research Applications
This compound is utilized across several research fields:
Chemistry: : As a building block for more complex molecules.
Medicine: : Investigated for therapeutic potential in treating diseases due to its biological activity.
Industry: : Its derivatives are used in the synthesis of advanced materials, polymers, and other specialized compounds.
Mechanism of Action
The compound interacts with molecular targets through binding to specific sites on proteins or receptors, modulating their activity. This interaction often triggers downstream signaling pathways, altering cellular responses. For instance, in medicinal chemistry, it may inhibit enzymes by mimicking the substrate or binding to allosteric sites, leading to therapeutic effects.
Comparison with Similar Compounds
Compared to structurally similar compounds, 1-(2-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine stands out due to its distinct substituent pattern that influences its reactivity and interaction with biological targets. Similar compounds include:
1-(2-fluorobenzyl)-4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
1-(2-bromobenzyl)-4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
1-(2-iodobenzyl)-4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
These similar compounds highlight the variability and potential for tuning the properties of the core structure to achieve desired chemical and biological outcomes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
